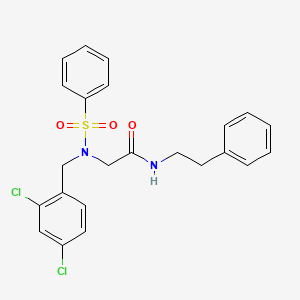
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been shown to have neuroprotective effects. In
科学研究应用
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including stroke, traumatic brain injury, and epilepsy. It has been shown to have neuroprotective effects by blocking the glycine site of NMDA receptors, which can prevent the influx of calcium ions and the subsequent excitotoxicity that can lead to neuronal damage. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
作用机制
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means that it binds to the glycine site of the receptor and prevents the binding of glycine. This results in a decrease in the opening of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This can prevent the excitotoxicity that can lead to neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, including TNF-α and IL-1β, and can also reduce the activation of microglia and astrocytes. This compound has also been shown to reduce the expression of pro-apoptotic proteins and increase the expression of anti-apoptotic proteins. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
未来方向
There are several future directions for research on N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of traumatic brain injury, which is a major cause of morbidity and mortality worldwide. This compound has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by neuronal damage and inflammation.
合成方法
The synthesis of N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with 2-phenylethylamine to form N~1~-(2-phenylethyl)-2,4-dichlorobenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-2,4-dichlorobenzylamine. Finally, this compound is reacted with glycine to form the final product, this compound.
属性
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c24-20-12-11-19(22(25)15-20)16-27(31(29,30)21-9-5-2-6-10-21)17-23(28)26-14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCHOFYDLUVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzodioxol-5-yl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5006763.png)
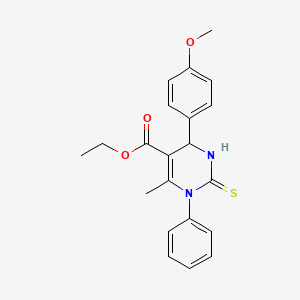
![2-(4-bromophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5006773.png)
![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
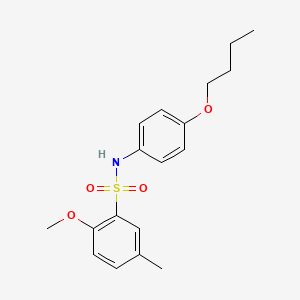
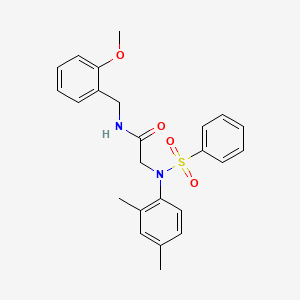

![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)
![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
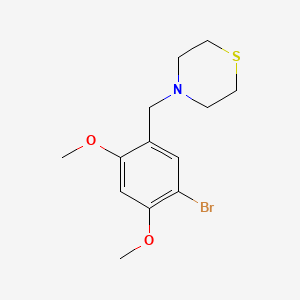
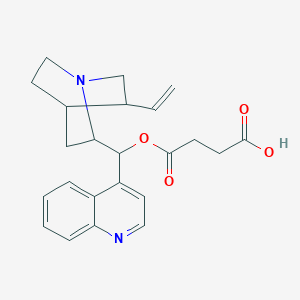
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)